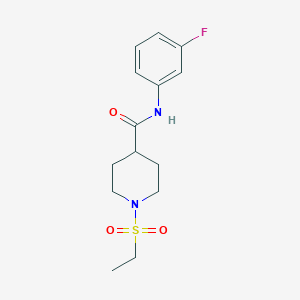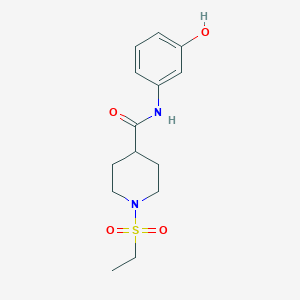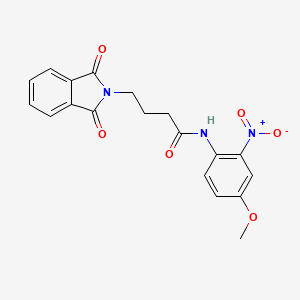![molecular formula C19H13N3O3 B4111725 N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4111725.png)
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
Übersicht
Beschreibung
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide, also known as FOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOB is a small molecule that has been synthesized and studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth, including protein kinase C and phosphatidylinositol 3-kinase.
Biochemical and Physiological Effects:
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been shown to have antioxidant properties, which may contribute to its ability to inhibit cancer cell growth. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide in lab experiments is its small size, which allows it to penetrate cell membranes and reach intracellular targets. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for use in lab experiments. However, one of the limitations of using N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide. One area of research is the development of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide analogs with improved solubility and potency. Another area of research is the investigation of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide and its potential interactions with other signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the major applications of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is in the field of cancer research. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-17(13-6-2-1-3-7-13)20-15-9-4-8-14(12-15)18-21-22-19(25-18)16-10-5-11-24-16/h1-12H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSALRZHOFPCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,4-dichlorophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4111649.png)
![5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111664.png)



![5-bromo-2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4111700.png)
![3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4111702.png)
![methyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4111703.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4111709.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111713.png)
![2-[4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111716.png)
![2-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4111720.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4111727.png)
